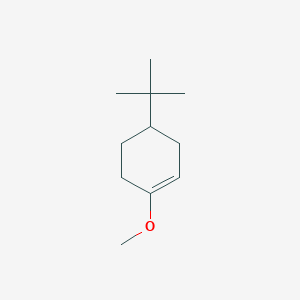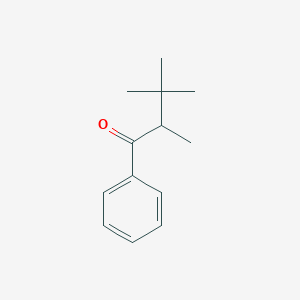
2,3,3-Trimethyl-1-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trimethyl-1-phenylbutan-1-one is an organic compound with the molecular formula C13H18O It is a ketone characterized by a phenyl group attached to a butanone backbone with three methyl groups at positions 2 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,3-Trimethyl-1-phenylbutan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 2,3,3-trimethylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Friedel-Crafts acylation process, including precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethyl-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2,3,3-Trimethyl-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-1-phenylbutan-1-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. The phenyl group may also engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethyl-1-phenylbutane: Lacks the carbonyl group, making it less reactive in nucleophilic addition reactions.
1-Phenyl-2-butanone: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2,3,3-Trimethyl-1-phenyl-1-butanol: The alcohol derivative of 2,3,3-Trimethyl-1-phenylbutan-1-one, with different chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
57847-43-5 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2,3,3-trimethyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C13H18O/c1-10(13(2,3)4)12(14)11-8-6-5-7-9-11/h5-10H,1-4H3 |
InChI Key |
XYXXPPYTLQWSDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
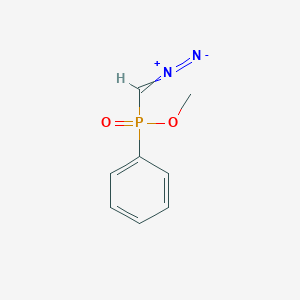
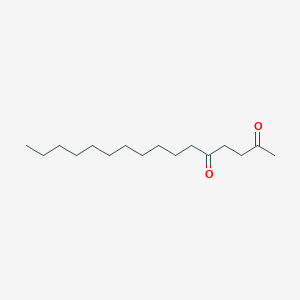
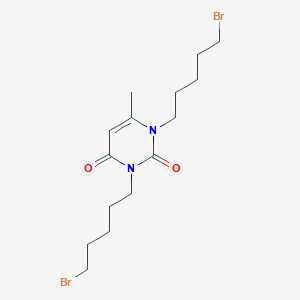

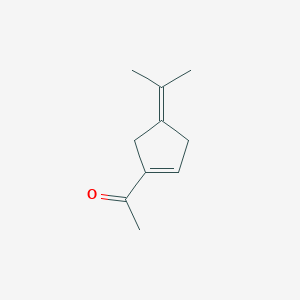
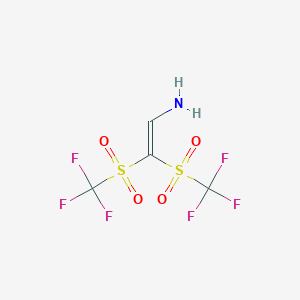
![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)
![5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14624155.png)



